molecular formula C5H11ClN2O B566976 (S)-Pyrrolidine-3-carboxamide hydrochloride CAS No. 1279048-81-5

(S)-Pyrrolidine-3-carboxamide hydrochloride

Cat. No.: B566976
CAS No.: 1279048-81-5
M. Wt: 150.606
InChI Key: GCPFRHSIYOIWDY-WCCKRBBISA-N
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Description

(S)-Pyrrolidine-3-carboxamide hydrochloride is a chiral compound with significant relevance in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Pyrrolidine-3-carboxamide hydrochloride typically involves the reaction of (S)-pyrrolidine-3-carboxylic acid with ammonia or an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (20-40°C)

    Solvent: Aqueous or organic solvents like ethanol or methanol

    Catalysts: Sometimes, catalysts like palladium on carbon (Pd/C) are used to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes:

    Raw Material Handling: Ensuring high purity of starting materials

    Reaction Monitoring: Using in-line analytical techniques like HPLC to monitor the reaction progress

    Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt

Chemical Reactions Analysis

Types of Reactions: (S)-Pyrrolidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding amides or carboxylic acids

    Reduction: Reduction reactions can yield primary amines

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Reagents like alkyl halides or acyl chlorides

Major Products:

    Oxidation: Carboxylic acids or amides

    Reduction: Primary amines

    Substitution: Various substituted pyrrolidine derivatives

Scientific Research Applications

(S)-Pyrrolidine-3-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules

    Biology: Studied for its potential role in enzyme inhibition and protein binding

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an intermediate in drug synthesis

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of (S)-Pyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved often include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access

    Receptor Modulation: Interacting with receptors to alter their signaling pathways

Comparison with Similar Compounds

    ®-Pyrrolidine-3-carboxamide hydrochloride: The enantiomer of (S)-Pyrrolidine-3-carboxamide hydrochloride, with different biological activity

    Pyrrolidine-2-carboxamide hydrochloride: A structural isomer with distinct chemical properties

    N-Methylpyrrolidine hydrochloride: A methylated derivative with unique reactivity

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound in the development of chiral drugs and other specialized applications.

Properties

IUPAC Name

(3S)-pyrrolidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-5(8)4-1-2-7-3-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPFRHSIYOIWDY-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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